2,3-二氟-L-苯丙氨酸

描述

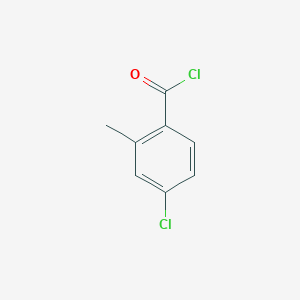

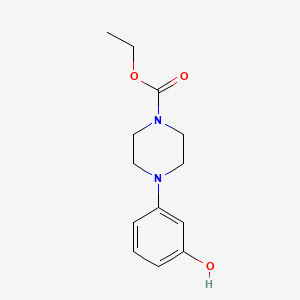

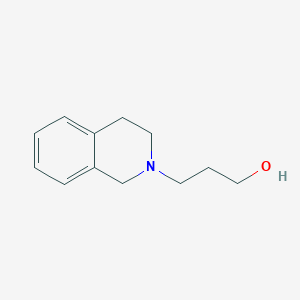

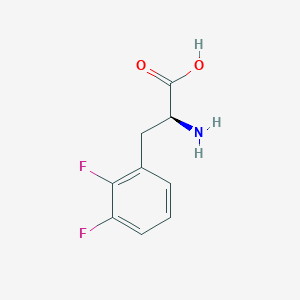

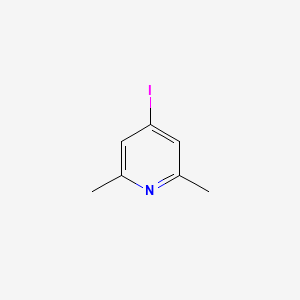

2,3-Difluoro-L-Phenylalanine is an organic compound with the chemical formula C9H9F2NO2 . It is a derivative of phenylalanine, with fluorine atom substitutions at the 2 and 3 positions of the compound . It is a white crystal or crystalline powder .

Synthesis Analysis

Fluorinated phenylalanines, including 2,3-Difluoro-L-Phenylalanine, have been synthesized and have shown significant physiological activity . The synthesis of these compounds often involves the introduction of fluorine into the phenyl, the β-carbon, or the α-carbon of phenylalanines .Molecular Structure Analysis

The molecular weight of 2,3-Difluoro-L-Phenylalanine is 201.17 . Its InChI code is 1S/C9H9F2NO2/c10-6-3-1-2-5 (8 (6)11)4-7 (12)9 (13)14/h1-3,7H,4,12H2, (H,13,14) .Chemical Reactions Analysis

2,3-Difluoro-L-Phenylalanine is used in the synthesis of biologically active organic compounds, drugs, and diagnostic reagents . It is commonly used as a synthetic enzyme inhibitor and as an internal standard in pharmaceutical analysis .Physical And Chemical Properties Analysis

2,3-Difluoro-L-Phenylalanine has a density of 1.379g/cm3 . Its boiling point is 306.9°C at 760 mmHg . It has low solubility in water, can be dissolved under acidic and neutral conditions, and has better solubility under alkaline conditions . It can be decomposed at high temperature .科学研究应用

Pharmaceutical Applications

Fluorinated phenylalanines, including 2,3-Difluoro-L-Phenylalanine, have had considerable industrial and pharmaceutical applications . They play an important role as potential enzyme inhibitors as well as therapeutic agents .

Protein Stability Enhancement

Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability, especially in therapeutic proteins and peptide-based vaccines . This is particularly beneficial in enhancing the shelf life of therapeutic proteins .

Tumor Ecosystem Imaging

Fluorinated phenylalanines are used in topography imaging of tumor ecosystems using Positron Emission Tomography (PET) . This allows for better visualization and understanding of tumor growth and development.

Enzyme Kinetics Study

Fluorinated amino acids serve as valuable analogues for the investigation of enzyme kinetics . They provide unique insights into the mechanisms of enzymatic reactions.

Protein-Protein and Ligand-Receptor Interactions

Fluorinated amino acids are used as a powerful tool to study protein-protein and ligand-receptor interactions . They help in understanding the structural and functional properties of proteins.

Development of Anti-Cancer Reagents and Vaccines

Due to the unique properties of fluorine, fluorinated amino acids are used to develop anti-cancer reagents and vaccines . They have shown significant potential for future therapeutic applications.

Pharmaceutical Intermediates

2,3-Difluoro-L-Phenylalanine is used as a pharmaceutical intermediate . This means it is used in the synthesis of other pharmaceutical compounds.

Protein Folding and Conformation Study

Fluorinated amino acids, including 2,3-Difluoro-L-Phenylalanine, influence aspects such as protein folding and protein-protein interactions . They are used to examine the conformational changes of proteins and for detection of protein-ligand interaction .

作用机制

Target of Action

2,3-Difluoro-L-Phenylalanine, also known as (S)-2-Amino-3-(2,3-difluorophenyl)propanoic acid, is a fluorinated aromatic amino acid . The primary targets of this compound are likely to be enzymes and proteins that interact with phenylalanine, given its structural similarity to this essential amino acid .

Mode of Action

The compound’s interaction with its targets is likely to involve binding to the active sites of enzymes or proteins where phenylalanine would normally bind . The presence of the fluorine atoms could alter the stability and reactivity of the molecules, potentially creating more stable protein folds .

Biochemical Pathways

The affected pathways would be those involving phenylalanine and its metabolic processes. This could include protein synthesis and various metabolic pathways where phenylalanine plays a role . The downstream effects would depend on the specific proteins or enzymes affected and could range from changes in metabolic activity to alterations in protein structure .

Pharmacokinetics

These could include absorption in the gut, distribution throughout the body via the bloodstream, metabolism in the liver, and excretion via the kidneys .

Result of Action

The molecular and cellular effects of 2,3-Difluoro-L-Phenylalanine’s action would depend on the specific targets and pathways affected. Potential effects could include changes in protein structure and function, alterations in metabolic activity, and potential therapeutic applications .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its targets or could affect its stability .

References: Fluorinated Aromatic Amino Acids and its Therapeutic Applications Phenylalanine: Uses, Interactions, Mechanism of Action - DrugBank Online

安全和危害

2,3-Difluoro-L-Phenylalanine has low toxicity, but it is still necessary to pay attention to safe operation . During operation, avoid inhaling dust or contact with the skin and eyes . If contact occurs, rinse immediately with plenty of water and seek medical attention . In addition, it should be stored in a dry, cool place, away from fire and oxidants .

未来方向

Fluorinated amino acids, including 2,3-Difluoro-L-Phenylalanine, play a significant role in peptides and protein studies . They are known to enhance the stability of protein folds and serve as valuable analogues for the investigation of enzyme kinetics, protein-protein, and ligand-receptor interactions . Due to the unique properties of fluorine, fluorinated amino acids are used as a powerful tool to study biological processes and to develop anti-cancer reagents and vaccines . They have great potential for future therapeutic applications .

属性

IUPAC Name |

(2S)-2-amino-3-(2,3-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUXKFDPNKLPHX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)F)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428101 | |

| Record name | 2,3-Difluoro-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

266360-42-3 | |

| Record name | 2,3-Difluoro-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

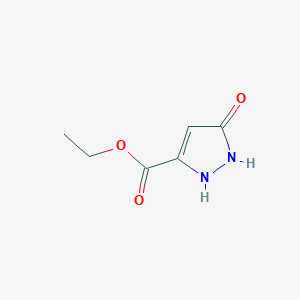

![Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate](/img/structure/B1314320.png)

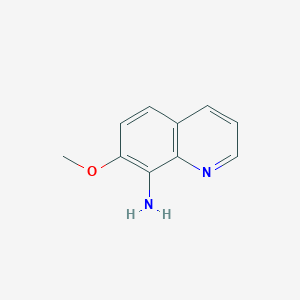

![dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate](/img/structure/B1314329.png)